molecular formula C17H21N3O4 B5133503 N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5133503
M. Wt: 331.4 g/mol
InChI Key: PLPCOXIDAVHBMM-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a nitrophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with N-isocyaniminotriphenylphosphorane and substituted benzoic acids in methylene chloride. This reaction proceeds via an aza-Wittig reaction, which is a type of multicomponent reaction that is catalyst-free and occurs at room temperature .

Industrial Production Methods

These methods are advantageous due to their high atom economy, minimal waste production, and tolerance of various functional groups .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl and pyrrolidine groups contribute to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexyl group, a nitrophenyl group, and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-16-9-12(17(22)18-13-5-2-1-3-6-13)11-19(16)14-7-4-8-15(10-14)20(23)24/h4,7-8,10,12-13H,1-3,5-6,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPCOXIDAVHBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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